molecular formula C22H32N4O3S B4550813 2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B4550813
M. Wt: 432.6 g/mol
InChI Key: CZBZPNOYRXMRLG-UHFFFAOYSA-N
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Description

2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties .

Scientific Research Applications

2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

The synthesis of 2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps. The key steps include the formation of the triazole ring and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. The sulfanyl and acetamide groups may enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[5-(2-cyclohexylethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3S/c1-4-26-20(13-10-16-8-6-5-7-9-16)24-25-22(26)30-15-21(27)23-18-14-17(28-2)11-12-19(18)29-3/h11-12,14,16H,4-10,13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBZPNOYRXMRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

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